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Abstract

Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG),
are integral to the treatment of various cancers and autoimmune diseases. The therapeutic
efficacy and toxicity of these prodrugs are critically dependent on their complex intracellular
metabolism. A key enzyme in this pathway is the Nudix hydrolase 15 (NUDT15), which
deactivates the cytotoxic thiopurine metabolites, 6-thio-deoxyguanosine triphosphate (6-thio-
dGTP) and 6-thio-guanosine triphosphate (6-thio-GTP). Genetic variants in NUDT15 that result
in decreased enzyme function are associated with thiopurine toxicity, limiting the therapeutic
window for many patients. TH1760 is a potent and selective small-molecule inhibitor of
NUDT15. By blocking NUDT15 activity, TH1760 enhances the accumulation of active
thiopurine metabolites in target cells, thereby potentiating their cytotoxic effects. This guide
provides a comprehensive overview of the thiopurine metabolism pathways, the role of
NUDT15, and the mechanism of action of TH1760. It includes quantitative data on the effects
of TH1760, detailed experimental protocols for key assays, and visualizations of the relevant
biological pathways and experimental workflows.

The Thiopurine Metabolism Pathway

Thiopurines are prodrugs that require intracellular enzymatic conversion to their active
metabolites, the 6-thioguanine nucleotides (6-TGNs). The metabolic pathway is a complex
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network of competing enzymes that ultimately determines the balance between therapeutic

efficacy and toxicity.

Azathioprine is first converted to 6-mercaptopurine (6-MP). 6-MP is then metabolized through
three competing pathways:

e Phosphorylation to active 6-TGNs: Hypoxanthine-guanine phosphoribosyltransferase
(HPRT) converts 6-MP to thioinosine monophosphate (TIMP). Through a series of enzymatic
steps involving inosine monophosphate dehydrogenase (IMPDH) and guanosine
monophosphate synthetase (GMPS), TIMP is converted to thioguanosine monophosphate
(TGMP). TGMP is then phosphorylated to its di- and tri-phosphate forms (TGDP and TGTP),
which are the active cytotoxic metabolites. 6-thioguanine (6-TG) can also be directly
converted to TGMP by HPRT. These 6-TGNs exert their cytotoxic effects by being
incorporated into DNA and RNA.

e S-methylation by Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP and its
downstream metabolites, leading to the formation of inactive methylated compounds such as
6-methylmercaptopurine (6-MMP).

o Oxidation by Xanthine Oxidase (XO): XO converts 6-MP to the inactive metabolite 6-thiouric
acid.

The balance between these pathways is crucial. Shunting of 6-MP metabolism towards the
TPMT pathway can lead to the accumulation of 6-MMP, which is associated with hepatotoxicity,
while reduced TPMT activity can lead to an accumulation of 6-TGNs and an increased risk of

myelosuppression.
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Figure 1. The Thiopurine Metabolism Pathway.

The Role of NUDT15 in Thiopurine Metabolism

NUDT15 is a nucleoside diphosphatase that plays a crucial role in thiopurine metabolism by
hydrolyzing the active metabolites 6-thio-dGTP and 6-thio-GTP back to their monophosphate
forms (6-thio-dGMP and 6-thio-GMP respectively).[1] This action effectively deactivates the
cytotoxic potential of thiopurines.

Individuals with certain genetic variants in the NUDT15 gene have reduced or no enzyme
activity. This leads to an accumulation of 6-TGNs and a heightened risk of severe, life-
threatening myelosuppression when treated with standard doses of thiopurines. Therefore,
NUDT15 genotyping has become an important tool for personalizing thiopurine therapy.

TH1760: A Potent NUDT15 Inhibitor

TH1760 is a potent and selective small-molecule inhibitor of NUDT15.[2] By inhibiting NUDT15,
TH1760 prevents the deactivation of active thiopurine metabolites, leading to their increased
intracellular accumulation and enhanced incorporation into DNA and RNA. This potentiation of
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thiopurine cytotoxicity presents a promising strategy to improve the therapeutic efficacy of
thiopurines, potentially allowing for lower doses to be used, thereby reducing side effects.

Quantitative Data on TH1760's Effects

The following tables summarize the key quantitative data on the activity and effects of TH1760.

Table 1: In Vitro Inhibition of NUDT15 by TH1760

Parameter Value Reference

IC50 (Human NUDT15) 25nM [2]

Table 2: Effect of TH1760 on Thiopurine Metabolite Incorporation and Cytotoxicity
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Cell Line

Thiopurine

TH1760
Concentration

Effect

Reference

HL-60

6-

Mercaptopurine

10 uM

Significantly
enhanced RNA
incorporation of
6-MP

metabolites.

[3]

HL-60

6-Thioguanine
(0.5 um)

10 pM

Significantly
enhanced RNA
incorporation of
6-TG metabolites
(P =0.02).

[3]

HL-60

6-Thioguanine (1
HM)

10 uM

Significantly
enhanced RNA
incorporation of
6-TG metabolites
(P =0.0047).

[3]

NB4

6-Thioguanine

10 pM

Potentiated 6-
TG-induced DNA
damage
response and

apoptosis.

[3]

HL-60

6-

Mercaptopurine

10 puM

Potentiated 6-
MP-induced cell

cycle arrest.

[3]

Experimental Protocols
Measurement of Intracellular Thiopurine Metabolites by

LC-MS/IMS

This protocol is adapted from established methods for the quantification of thiopurine

metabolites in erythrocytes.
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4.1.1. Sample Preparation

Blood Collection: Collect whole blood in EDTA-containing tubes.

o Erythrocyte Isolation: Centrifuge the whole blood to separate erythrocytes from plasma and
other cellular components. Wash the erythrocyte pellet with saline solution.

o Cell Lysis: Lyse the washed erythrocytes to release intracellular metabolites.

e Acid Hydrolysis: Treat the cell lysate with an acid (e.g., perchloric acid) to hydrolyze the
thiopurine nucleotides (6-TGNs and 6-MMPNS) to their respective purine bases (6-
thioguanine and 6-methylmercaptopurine).

o Protein Precipitation: Precipitate proteins from the hydrolyzed lysate.
o Supernatant Collection: Collect the supernatant containing the thiopurine bases for analysis.
4.1.2. LC-MS/MS Analysis

o Chromatographic Separation: Use a suitable liquid chromatography (LC) system with a C18
column to separate the thiopurine bases.

e Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) operating in
multiple reaction monitoring (MRM) mode to detect and quantify 6-thioguanine and 6-
methylmercaptopurine. Use stable isotope-labeled internal standards for accurate
guantification.

NUDT15 Enzymatic Assay (Hydrolysis of 6-thio-dGTP)

This protocol is based on a malachite green-based assay to measure the release of inorganic
phosphate during enzymatic hydrolysis.

4.2.1. Reagents
e Recombinant human NUDT15 enzyme

e 6-thio-dGTP (substrate)
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e Assay buffer (e.g., 100 mM Tris-HCI pH 7.5, 40 mM NaCl, 10 mM MgClz, 1 mM DTT)
» Malachite green reagent for phosphate detection
e TH1760 (inhibitor)

4.2.2. Procedure

Prepare a reaction mixture containing the assay buffer, NUDT15 enzyme, and varying
concentrations of TH1760.

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding the substrate, 6-thio-dGTP.

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

Stop the reaction by adding the malachite green reagent.

Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of
inorganic phosphate released.

Calculate the enzyme activity and the inhibitory effect of TH1760. The IC50 value can be
determined by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration.

Visualizations
Mechanism of Action of TH1760
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Figure 2. Mechanism of TH1760 Action.

Experimental Workflow for Assessing TH1760 Efficacy
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Figure 3. Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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